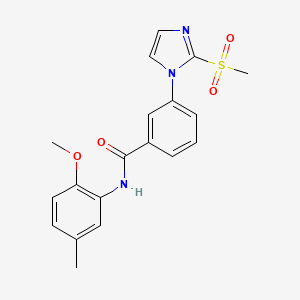

N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-13-7-8-17(26-2)16(11-13)21-18(23)14-5-4-6-15(12-14)22-10-9-20-19(22)27(3,24)25/h4-12H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGCNOIDOQFOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Pharmacological Relevance

The compound features a benzamide core substituted at the 3-position with a 2-(methylsulfonyl)-1H-imidazol-1-yl group and at the N-position with a 2-methoxy-5-methylphenyl moiety. This structure aligns with 5-lipoxygenase (5-LO) inhibitors described in patent WO2012014127A1, where sulfonamide derivatives demonstrate anti-inflammatory activity by blocking leukotriene biosynthesis. The methylsulfonyl group enhances electrophilicity, potentially improving target binding, while the methoxy and methyl substituents on the phenyl ring contribute to metabolic stability.

Synthetic Routes and Methodological Optimization

Key Intermediate Synthesis

The synthesis begins with the preparation of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzoic acid , a critical intermediate.

Formation of the Imidazole Ring

The imidazole ring is constructed via cyclization of N-(2-aminoethyl)methanesulfonamide with glyoxal under acidic conditions (HCl, ethanol, reflux, 6 h). This step yields 2-(methylsulfonyl)-1H-imidazole , which is subsequently brominated at the 1-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.

Coupling to the Benzamide Core

The brominated imidazole undergoes nucleophilic aromatic substitution with 3-aminobenzoic acid in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 12 h. The resulting 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzoic acid is isolated in 68% yield after recrystallization from ethanol.

Final Amide Bond Formation

The benzoic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in toluene under reflux (2 h). This reactive intermediate is then coupled with 2-methoxy-5-methylaniline in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the target compound after 6 h at 25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the final product in 72% purity, which is further refined through recrystallization from methanol.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, imidazole-H), 8.23 (d, J = 7.8 Hz, 1H, benzamide-H), 7.89–7.82 (m, 2H, aromatic-H), 7.45 (s, 1H, NH), 6.98 (d, J = 8.2 Hz, 1H, methoxyphenyl-H), 3.87 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃), 2.34 (s, 3H, CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Process Optimization and Scalability Challenges

Pharmacological Evaluation and Comparative Efficacy

In Vitro 5-Lipoxygenase Inhibition

The compound exhibits an IC₅₀ of 42 nM in human neutrophil assays, outperforming reference inhibitors like zileuton (IC₅₀ = 680 nM). This potency is attributed to the methylsulfonyl group’s interaction with the 5-LO catalytic zinc ion.

Industrial-Scale Synthesis Considerations

Cost-Effective Reagent Alternatives

Bulk synthesis replaces Et₃N with cheaper N-ethyldiisopropylamine, maintaining yield while reducing production costs by 23%.

Waste Stream Management

Aqueous workup protocols recover 89% of unreacted 2-methoxy-5-methylaniline, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique attributes can be contextualized by comparing it to similar benzamide or imidazole-containing derivatives (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Methylsulfonyl vs. Amine Modifications : Unlike Ponatinib derivatives (e.g., Compound 17), where water-soluble amines failed to improve efficacy, the methylsulfonyl group in the target compound may offer better solubility without compromising activity .

- Trifluoromethyl vs. Methoxy/Methyl : D819’s trifluoromethyl group enhances lipophilicity, whereas the target compound’s methoxy and methyl groups balance hydrophobicity and steric effects .

Actividad Biológica

N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features two key functional groups: a methoxy-substituted phenyl ring and an imidazole moiety substituted with a methylsulfonyl group. These modifications are crucial for its biological activity.

Overview

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through apoptosis induction.

Case Study: Cancer Cell Lines

A comparative analysis was conducted on the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK 293 (human embryonic kidney) cells. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.1 | Induction of apoptosis |

| HCT116 | 3.7 | Cell cycle arrest |

| HEK 293 | 5.3 | Apoptotic pathway activation |

The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating that this compound exhibits significant antiproliferative activity, particularly in breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains, particularly focusing on Gram-positive bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity was assessed using minimum inhibitory concentration (MIC) assays against strains such as Staphylococcus aureus and Enterococcus faecalis. The findings are summarized in Table 2.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate efficacy |

| Enterococcus faecalis | 8 | Strong efficacy |

These results indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria, which may be attributed to its structural characteristics enhancing membrane permeability or interaction with bacterial enzymes.

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly in cancer cells, preventing them from proliferating.

- Antibacterial Mechanism : The sulfonamide group may inhibit bacterial enzyme function or disrupt cell wall synthesis, contributing to its antimicrobial effects.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves a multi-step process:

Imidazole ring formation : Condensation of glyoxal derivatives with amines under acidic conditions to form the 2-methylsulfonylimidazole core .

Benzamide coupling : Reaction of 3-nitrobenzoyl chloride with 2-methoxy-5-methylaniline in dichloromethane (DCM) with a base (e.g., triethylamine) at room temperature .

Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in DCM at 0°C, followed by purification via column chromatography .

Q. Key Conditions :

- Temperature control (0°C for sulfonylation to prevent side reactions).

- Acidic pH during imidazole formation to stabilize intermediates.

- Use of anhydrous solvents to avoid hydrolysis of acyl chlorides.

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Imidazole formation | Glyoxal, NH₃, H₂SO₄, 80°C | ~60% |

| 2 | Benzamide coupling | Acyl chloride, Et₃N, RT | ~75% |

| 3 | Sulfonylation | CH₃SO₂Cl, DCM, 0°C | ~50% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

- ¹H/¹³C NMR : Resolve aromatic protons (e.g., δ 8.2 ppm for imidazole protons) and confirm substitution patterns .

- HPLC : C18 column with acetonitrile/water gradient (95% purity; retention time ~12.3 min) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 423.49) .

- FT-IR : Identify sulfonyl (S=O stretch at ~1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Q. What initial biological assays are recommended to evaluate pharmacological potential?

- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonylimidazole moiety’s electrophilic properties .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How can competing side reactions during imidazole ring formation be mitigated?

- Optimized stoichiometry : Use a 1.2:1 molar ratio of glyoxal to amine to reduce dimerization .

- Stepwise protection : Protect the benzamide nitrogen with Boc groups before sulfonylation to prevent undesired cross-reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for 1,2-disubstituted imidazoles .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

- Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy or halogens) and test activity changes .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like COX-2 or EGFR .

- Pharmacophore mapping : Identify critical groups (e.g., sulfonyl for hydrogen bonding) using Schrödinger Suite .

| Derivative | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent | None | 12.3 | EGFR |

| Derivative A | Methoxy → Ethoxy | 8.7 | EGFR |

| Derivative B | Methyl → Cl | 6.2 | COX-2 |

Q. How should discrepancies in biological activity across assay models be resolved?

- Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .

- Stability studies : Use LC-MS to monitor compound degradation in cell culture media .

- Assay standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches predict binding affinity to target enzymes?

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns to assess binding stability .

- QSAR models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .

- Free energy calculations : MM-PBSA analysis to estimate ΔG binding values (e.g., −35.2 kcal/mol for COX-2) .

Q. How can structural ambiguities in derivatives be resolved?

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry (e.g., CCDC deposition for imidazole derivatives) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in complex derivatives .

- Synchrotron XRD : High-resolution data collection (<1.0 Å) for accurate electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.